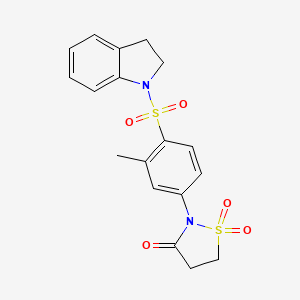

2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide

Description

The compound 2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide features a central isothiazolidin-3-one 1,1-dioxide scaffold, a heterocyclic ring system known for its utility in enzyme inhibition. Key structural elements include:

- Isothiazolidinone 1,1-dioxide core: A five-membered ring containing sulfur and nitrogen, with two oxygen atoms double-bonded to sulfur. This scaffold is recognized for its electrophilic properties, enabling interactions with catalytic residues in enzyme active sites .

- 3-Methylphenyl substituent: A methyl group at the phenyl ring’s meta position, which may enhance steric bulk and influence binding specificity.

Properties

IUPAC Name |

2-[4-(2,3-dihydroindol-1-ylsulfonyl)-3-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-13-12-15(20-18(21)9-11-26(20,22)23)6-7-17(13)27(24,25)19-10-8-14-4-2-3-5-16(14)19/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUDPMDXYNCWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide exhibit significant anticancer properties. These compounds often function as kinase inhibitors, which are essential in regulating cell proliferation and survival. A study highlighted the effectiveness of related isothiazolidinone derivatives in inhibiting cancer cell growth by targeting specific signaling pathways associated with tumor progression .

2. Antimicrobial Properties

The compound shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity. This mechanism has been explored in various studies, demonstrating efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

3. Inflammation Modulation

Another notable application is in the modulation of inflammatory responses. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases . This property could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Material Science Applications

1. Polymer Chemistry

The incorporation of isothiazolidinone derivatives into polymer matrices has been investigated for enhancing material properties. These compounds can act as cross-linking agents, improving mechanical strength and thermal stability of polymers .

2. Coatings and Preservatives

Due to their antimicrobial properties, derivatives of this compound can be utilized in coatings and preservatives for materials that require protection against microbial degradation. This application is particularly relevant in industries such as construction and textiles .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of isothiazolidinone derivatives, including 2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide. The results demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of the compound was assessed against common bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents, highlighting its potential as an effective antimicrobial agent.

Comparison with Similar Compounds

Isothiazolidinone 1,1-Dioxide Scaffold Derivatives

The isothiazolidinone 1,1-dioxide scaffold is a versatile platform for drug design. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isothiazolidinone Derivatives

Key Findings:

Target Specificity: The target compound’s indolin-1-ylsulfonyl group differentiates it from PTP1B inhibitors (e.g., benzimidazole/benzothiazole substituents in ). In contrast, the PTP1B inhibitor’s benzothiazole moiety enables π-stacking with tyrosine residues, a feature absent in the target compound .

Potency and Mechanism: Serine protease inhibitors with simpler aryl substituents achieve sub-100 nM potency via covalent or non-covalent interactions with catalytic serine residues . The target compound’s sulfonamide linkage may mimic transition-state analogs, enhancing affinity. The PTP1B inhibitor’s rigid bicyclic substituents improve selectivity by excluding off-target phosphatases .

Structural Insights: X-ray crystallography of the PTP1B inhibitor (PDB entry in ) reveals hydrogen bonding between the isothiazolidinone dioxide core and catalytic residues (e.g., Asp48). Similar interactions are plausible for the target compound.

Sulfonamide-Containing Analogs

Sulfonamide groups are prevalent in enzyme inhibitors due to their hydrogen-bonding capacity. Notable comparisons include:

- Angiotensin II receptor antagonists (e.g., valsartan, losartan ): While these lack the isothiazolidinone core, their tetrazole and sulfonamide groups highlight the importance of acidic moieties in receptor binding. The target compound’s sulfonamide may similarly engage polar residues.

- Aleplasinin (CAS 481629-87-2 ): Features an indole-acetic acid scaffold with a tert-butylphenyl group. Compared to the target compound, its lack of a sulfonamide reduces electrophilicity, favoring different binding modes.

Indoline Derivatives

Indoline moieties are rare in the provided evidence but appear in:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide, and what critical intermediates should be monitored?

- Methodological Answer : The synthesis typically involves sulfonylation of indoline derivatives followed by coupling with functionalized phenylisothiazolidinone intermediates. Critical steps include:

- Sulfonylation : Reacting indoline with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then coupled to a 3-methylphenyl group .

- Cyclization : Formation of the isothiazolidinone 1,1-dioxide ring via reflux in acetic acid with sodium acetate, a common method for stabilizing reactive intermediates .

- Key intermediates to monitor include the sulfonated indoline derivative and the phenylisothiazolidinone precursor, verified via TLC and LC-MS.

Q. Which spectroscopic methods are most effective for confirming the structural integrity of isothiazolidinone 1,1-dioxide derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the sulfonyl group (δ ~3.1–3.3 ppm for SO₂CH₃) and the isothiazolidinone ring (δ ~4.5–5.5 ppm for ring protons) .

- IR Spectroscopy : Characteristic peaks for SO₂ (asymmetric stretch ~1350 cm⁻¹, symmetric stretch ~1150 cm⁻¹) and carbonyl groups (C=O ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns aligned with the expected structure .

Q. How should researchers design initial enzyme inhibition assays to evaluate biological activity against serine proteases?

- Methodological Answer :

- Enzyme Selection : Use human neutrophil elastase or trypsin-like proteases, as isothiazolidinone 1,1-dioxide scaffolds are known inhibitors .

- Assay Conditions :

- Substrate: Chromogenic substrates (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide for elastase).

- Dose Range: Test compound concentrations from 0.1–100 µM to determine IC₅₀.

- Controls: Include positive controls (e.g., elastatinal) and vehicle-only blanks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Optimization : Replace acetic acid with DMF or THF for better solubility of sulfonated intermediates, reducing side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

- Temperature Gradients : Use microwave-assisted synthesis at 80–100°C to accelerate coupling reactions while minimizing decomposition .

Q. What strategies reconcile contradictory biological activity data across experimental models?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme sources (recombinant vs. tissue-derived) and buffer conditions (pH, ionic strength) .

- Data Normalization : Express activity as % inhibition relative to controls and account for batch-to-batch compound variability via HPLC purity checks .

- Meta-Analysis : Apply multivariate statistical models to identify confounding variables (e.g., solvent DMSO concentration affecting enzyme kinetics) .

Q. What computational approaches predict binding affinity with target enzymes, and how are models validated?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and protease active sites (e.g., elastase S1 pocket) .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability and hydrogen-bonding networks .

- Validation : Compare predicted IC₅₀ values with experimental data from enzyme inhibition assays. Discrepancies >10% necessitate re-parameterization of force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.